![molecular formula C15H15ClN2O4S B2822426 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-35-3](/img/structure/B2822426.png)
2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, commonly referred to as 2-CPDM, is a sulfamate-containing compound used in a variety of scientific research applications. It is a relatively new compound, having first been synthesized in 2004, and is gaining traction in the scientific community due to its versatility and effectiveness in a variety of applications.
Applications De Recherche Scientifique
Photogeneration of Hydrogen : Research involving complexes with structures similar to the compound has been conducted in the context of photogeneration of hydrogen from water. For example, Du, Knowles, and Eisenberg (2008) studied a system involving a platinum(II) complex and a molecular cobalt catalyst for visible light-driven hydrogen production (Du, Knowles, & Eisenberg, 2008).
Synthesis of Atropisomeric Ligands : Dai, Wong, and Virgil (1998) explored the synthesis and resolution of quinazolinone atropisomeric phosphine ligands. These ligands are structurally related and their synthesis process could provide insights into the chemical behavior of similar compounds (Dai, Wong, & Virgil, 1998).
C-H Carboxylation Applications : Giri, Lam, and Yu (2010) developed a Pd(II)-catalyzed reaction protocol for the carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids. This highlights the potential of similar structures in facilitating novel synthetic pathways for biologically significant molecules (Giri, Lam, & Yu, 2010).
Catalysis in Organic Synthesis : Research on palladium(II) complexes with ligands similar to the compound has shown high catalytic activity for reactions like Heck coupling. This suggests potential applications in organic synthesis and pharmaceuticals (Das, Rao, & Singh, 2009).
Allosteric Modifiers of Hemoglobin : Randad, Mahran, Mehanna, and Abraham (1991) investigated compounds with structural similarities for their ability to act as allosteric modifiers of hemoglobin, impacting its oxygen affinity. Such research indicates potential medical and biological applications (Randad, Mahran, Mehanna, & Abraham, 1991).
Safety and Hazards
Propriétés
IUPAC Name |
[2-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-9-4-3-8-13(14)15(19)17-12-7-5-6-11(16)10-12/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJXEFFMYQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

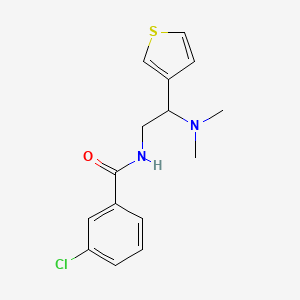
![methyl 2-{[(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2822344.png)
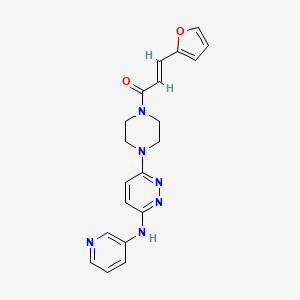
![N-(3-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2822349.png)

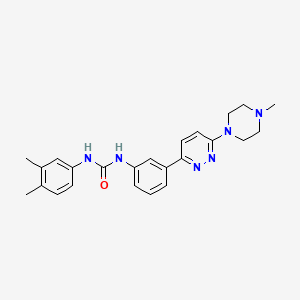
![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)
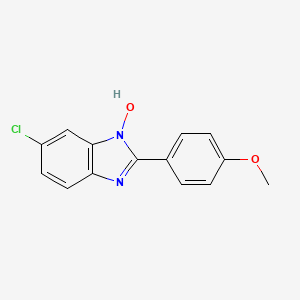
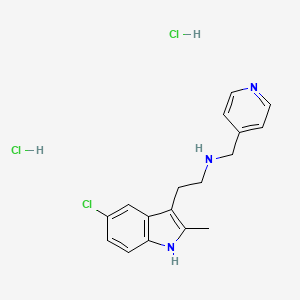

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
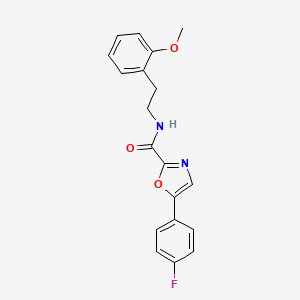
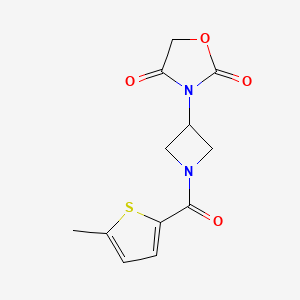
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)